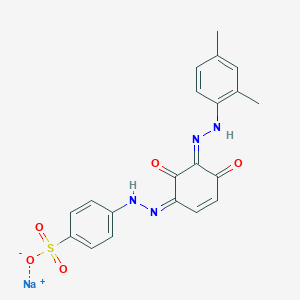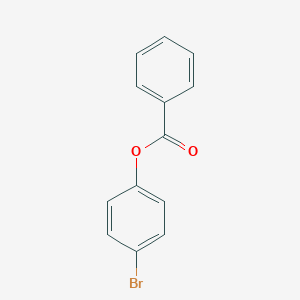
4-Bromophenyl benzoate
Vue d'ensemble
Description
4-Bromophenyl benzoate, also known as 4-BPB, is a chemical compound that belongs to the family of benzoates. It is widely used in scientific research for its unique properties and applications.
Mécanisme D'action
The mechanism of action of 4-Bromophenyl benzoate is not fully understood. However, it is believed to act as a ligand for metal ions, which can lead to the formation of metal complexes. These complexes can then participate in catalytic reactions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 4-Bromophenyl benzoate. However, it has been shown to have antimicrobial properties and can inhibit the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Bromophenyl benzoate in lab experiments is its versatility. It can be used as a building block for the synthesis of other compounds, as a ligand for metal complexes, and as a fluorescent probe. Additionally, it is relatively easy to synthesize and is commercially available.
One limitation of using 4-Bromophenyl benzoate in lab experiments is its limited solubility in common solvents. This can make it difficult to work with in certain reactions. Additionally, there is limited information available on its toxicity and safety, which can be a concern for researchers.
Orientations Futures
There are several future directions for the research and development of 4-Bromophenyl benzoate. One area of interest is the synthesis of new compounds using 4-Bromophenyl benzoate as a building block. Another area of interest is the development of new metal complexes for catalytic reactions. Additionally, further research is needed to fully understand the mechanism of action and potential biochemical and physiological effects of 4-Bromophenyl benzoate.
Conclusion
4-Bromophenyl benzoate is a versatile and useful compound in scientific research. Its unique properties and applications make it a valuable tool for the synthesis of other compounds, as a ligand for metal complexes, and as a fluorescent probe. Further research is needed to fully understand its mechanism of action and potential biochemical and physiological effects.
Applications De Recherche Scientifique
4-Bromophenyl benzoate is commonly used in scientific research as a building block for the synthesis of other compounds. It is also used as a ligand for the preparation of metal complexes for catalytic reactions. Additionally, 4-Bromophenyl benzoate is used as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
Numéro CAS |
1523-17-7 |
|---|---|
Nom du produit |
4-Bromophenyl benzoate |
Formule moléculaire |
C13H9BrO2 |
Poids moléculaire |
277.11 g/mol |
Nom IUPAC |
(4-bromophenyl) benzoate |
InChI |
InChI=1S/C13H9BrO2/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-9H |
Clé InChI |
OHWWOZGHMUITKG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)Br |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)Br |
Autres numéros CAS |
1523-17-7 |
Pictogrammes |
Environmental Hazard |
Synonymes |
(4-bromophenyl) benzoate |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

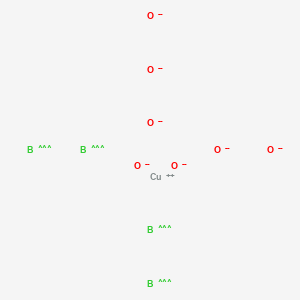
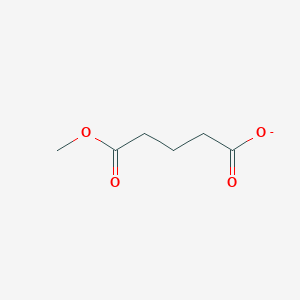
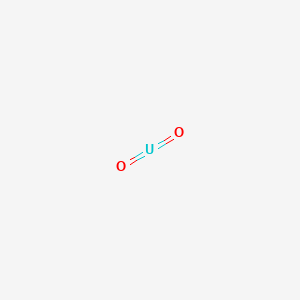
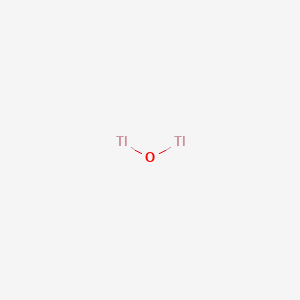
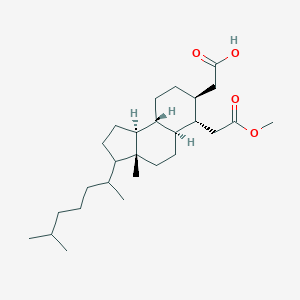
![4'-Acetyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B73585.png)
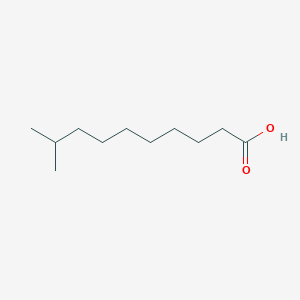
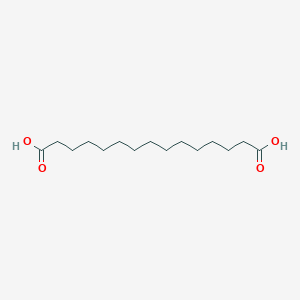
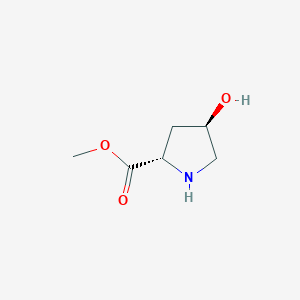
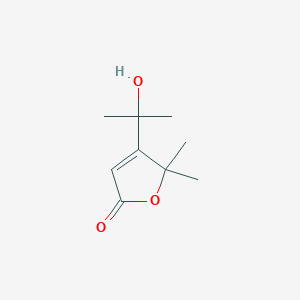
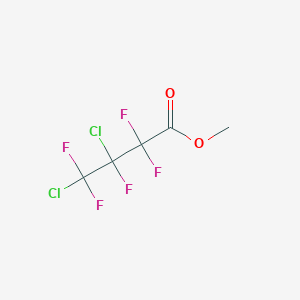
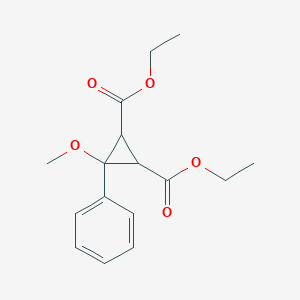
![2-[2-(1H-indol-3-yl)ethylselanyl]acetic acid](/img/structure/B73597.png)
